Bis(tribromomethyl) 3-ethylpentanedioate
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Overview
Description
Bis(tribromomethyl) 3-ethylpentanedioate is a chemical compound with the molecular formula C10H12Br6O4 It is characterized by the presence of two tribromomethyl groups attached to a 3-ethylpentanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(tribromomethyl) 3-ethylpentanedioate typically involves the bromination of 3-ethylpentanedioic acid derivatives. One common method is the electrochemical bromination of alkyl aromatic compounds using a two-phase electrolysis system. This process involves the use of aqueous sodium bromide (40-50%) with a catalytic amount of hydrobromic acid as the electrolyte, and chloroform containing the alkyl aromatic compound as the organic phase. The reaction is carried out in a single-compartment electrochemical cell at temperatures between 10-15°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar electrochemical methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(tribromomethyl) 3-ethylpentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the tribromomethyl groups to less brominated derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Nucleophiles: Nucleophiles such as hydroxide ions, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce less brominated compounds.
Scientific Research Applications
Bis(tribromomethyl) 3-ethylpentanedioate has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of bis(tribromomethyl) 3-ethylpentanedioate involves the interaction of its tribromomethyl groups with molecular targets. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Bis(bromomethyl)benzene: A compound with similar brominated groups but a different backbone structure.
Dibromomethylbenzene: Contains fewer bromine atoms and a different arrangement of functional groups.
Tribromomethylbenzene: Similar bromination pattern but attached to a benzene ring instead of a 3-ethylpentanedioate backbone.
Uniqueness
Bis(tribromomethyl) 3-ethylpentanedioate is unique due to its specific combination of tribromomethyl groups and the 3-ethylpentanedioate backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
88070-50-2 |
---|---|
Molecular Formula |
C9H10Br6O4 |
Molecular Weight |
661.6 g/mol |
IUPAC Name |
bis(tribromomethyl) 3-ethylpentanedioate |
InChI |
InChI=1S/C9H10Br6O4/c1-2-5(3-6(16)18-8(10,11)12)4-7(17)19-9(13,14)15/h5H,2-4H2,1H3 |
InChI Key |
TZUTVNCYABGYQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)OC(Br)(Br)Br)CC(=O)OC(Br)(Br)Br |
Origin of Product |
United States |
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